Product packaging for 5-Tert-butylbenzene-1,2,4-triol(Cat. No.:CAS No. 4857-74-3)

5-Tert-butylbenzene-1,2,4-triol

Cat. No.: B14748991
CAS No.: 4857-74-3
M. Wt: 182.22 g/mol
InChI Key: WYPNQQXXKIHLFT-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Organic and Physical Chemistry

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a ubiquitous class of organic molecules. Their unique electronic structure, where the lone pairs of the hydroxyl oxygen can delocalize into the aromatic π-system, governs their chemical behavior. This interaction enhances the electron density of the ring, making it more susceptible to electrophilic substitution, and also influences the acidity of the hydroxyl proton. The ability of phenols to donate a hydrogen atom from their hydroxyl group is central to their well-known antioxidant properties. nih.gov Sterically hindered phenols, which feature bulky alkyl groups adjacent to the hydroxyl group, are particularly effective as antioxidants in various consumer products, including plastics, lubricants, and cosmetics, as they form stable phenoxyl radicals that can terminate radical chain reactions. wikipedia.org

Fundamental Research on Benzene-1,2,4-triol and its Oxidative Reactivity

Benzene-1,2,4-triol, also known as hydroxyquinol, is a polyhydroxylated aromatic compound that serves as a key structural motif in various chemical and biological systems. wikipedia.org It is recognized as a metabolite of benzene (B151609) and has been the subject of research due to its high reactivity, particularly its tendency to undergo oxidation. nih.govcir-safety.org Under aerobic conditions, especially in aqueous solutions, benzene-1,2,4-triol is prone to autoxidation, leading to the formation of dimers and other coupled products. rug.nlresearchgate.netnih.gov This oxidative dimerization can proceed through different pathways depending on the reaction conditions, such as pH. rug.nl The reactivity of the benzene-1,2,4-triol ring is also influenced by the directing effects of its three hydroxyl groups, which activate the aromatic ring towards further substitution. cir-safety.org

Rationale for Investigating Substituted Benzene Triols, with Specific Emphasis on the Tert-butyl Group’s Influence

The introduction of substituents onto the benzene-1,2,4-triol scaffold can significantly modify its chemical and physical properties. The tert-butyl group, in particular, is a fascinating substituent due to its dual electronic and steric effects.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect, which can increase the electron density of the aromatic ring and the attached hydroxyl groups. nih.gov This enhanced electron density can influence the compound's reactivity in electrophilic aromatic substitution reactions and modulate its redox potential. stackexchange.com

Steric Effects: As a bulky substituent, the tert-butyl group exerts significant steric hindrance. This steric bulk can protect the phenolic hydroxyl groups from rapid oxidation and can also influence the regioselectivity of reactions by blocking certain positions on the aromatic ring. nih.govcdnsciencepub.com For instance, in electrophilic aromatic substitution, the bulky tert-butyl group can direct incoming electrophiles to less hindered positions. stackexchange.com The steric hindrance can also affect the conformational flexibility of the molecule.

By introducing a tert-butyl group at the 5-position of the benzene-1,2,4-triol ring, it is hypothesized that the resulting molecule, 5-tert-butylbenzene-1,2,4-triol, will exhibit modified stability, solubility, and reactivity compared to its parent compound.

Scope and Objectives for Academic Research on this compound

Given the limited specific research on this compound, a clear path for academic investigation can be outlined. The primary objectives of such research would be to:

Synthesize and Characterize: Develop a reliable synthetic route to this compound and thoroughly characterize its structure and physical properties using modern spectroscopic and analytical techniques.

Investigate Oxidative Stability: Quantitatively assess the oxidative stability of this compound in comparison to benzene-1,2,4-triol. This would involve studying its rate of autoxidation and identifying the resulting oxidation products.

Probe Reactivity: Explore the reactivity of this compound in various chemical transformations, including electrophilic aromatic substitution and reactions involving the hydroxyl groups. The goal would be to understand how the tert-butyl group influences the regioselectivity and kinetics of these reactions.

Computational Modeling: Employ computational chemistry methods to model the electronic structure, conformational preferences, and reaction pathways of this compound. These theoretical studies would complement experimental findings and provide deeper insights into the molecule's behavior.

The following table provides a comparative overview of the known properties of benzene-1,2,4-triol and the expected properties of this compound based on established chemical principles.

PropertyBenzene-1,2,4-triolThis compound (Expected)
Molar Mass 126.11 g/mol wikipedia.org182.22 g/mol
Oxidative Stability Prone to rapid autoxidation rug.nlresearchgate.netnih.govIncreased stability due to steric hindrance from the tert-butyl group.
Solubility in Non-polar Solvents LowIncreased due to the hydrophobic nature of the tert-butyl group.
Reactivity in Electrophilic Aromatic Substitution Highly reactive, substitution directed by hydroxyl groups. cir-safety.orgReactivity may be slightly enhanced by the electron-donating tert-butyl group, but the regioselectivity will be significantly influenced by its steric bulk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B14748991 5-Tert-butylbenzene-1,2,4-triol CAS No. 4857-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4857-74-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-tert-butylbenzene-1,2,4-triol

InChI

InChI=1S/C10H14O3/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,11-13H,1-3H3

InChI Key

WYPNQQXXKIHLFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Tert Butylbenzene 1,2,4 Triol

Strategies for the Preparation of 5-Tert-butylbenzene-1,2,4-triol

The synthesis of this compound can be approached through multi-step sequences, typically involving the introduction of the tert-butyl group onto a pre-existing benzene (B151609) ring with appropriate oxygen-containing substituents. The choice of starting materials and the sequence of reactions are crucial for achieving the desired substitution pattern.

Synthetic Routes from Precursors and Related Compounds

A plausible and common strategy for the synthesis of this compound involves the use of 1,2,4-trihydroxybenzene (hydroxyquinol) as a key precursor. However, due to the high reactivity of the hydroxyl groups which can lead to undesired side reactions and oxidation, they are typically protected prior to the introduction of the tert-butyl group. A common protection strategy is the conversion of the hydroxyl groups to methoxy (B1213986) groups, yielding 1,2,4-trimethoxybenzene (B152335). This protected intermediate is more stable and allows for more controlled subsequent reactions.

The synthesis can, therefore, be outlined in the following general steps:

Protection of Hydroxyquinol: 1,2,4-Trihydroxybenzene is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to afford 1,2,4-trimethoxybenzene.

Friedel-Crafts Alkylation: The protected 1,2,4-trimethoxybenzene then undergoes a Friedel-Crafts alkylation reaction to introduce the tert-butyl group. This is typically achieved using a tert-butylating agent like tert-butyl chloride or tert-butanol (B103910) in the presence of a Lewis acid or a strong protic acid catalyst.

Deprotection: The final step involves the cleavage of the methoxy groups to regenerate the hydroxyl functionalities, yielding the target molecule, this compound. This is often accomplished using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).

An alternative approach could start from p-benzoquinone, which can be converted to 1,2,4-triacetoxybenzene (B1630906) through treatment with acetic anhydride (B1165640). researchgate.net This triacetate can then be hydrolyzed to hydroxyquinol. researchgate.net Following this, the protection, alkylation, and deprotection sequence as described above can be carried out.

Considerations of Regioselectivity in Introducing the Tert-butyl Group

The key step in the synthesis is the regioselective introduction of the tert-butyl group onto the 1,2,4-trimethoxybenzene ring. The three methoxy groups are all ortho-, para-directing and activating. However, their combined influence and steric factors determine the position of electrophilic attack.

In 1,2,4-trimethoxybenzene, the positions are not equivalent:

Position 5 is para to the methoxy group at C2 and ortho to the methoxy group at C4.

Position 3 is ortho to the methoxy groups at C2 and C4.

Position 6 is ortho to the methoxy group at C1.

Considering the electronic activation, position 5 is highly activated. The steric hindrance from the adjacent methoxy group at C4 is less significant than the steric hindrance at position 3, which is flanked by two methoxy groups. Therefore, electrophilic substitution, such as the Friedel-Crafts alkylation with a bulky electrophile like the tert-butyl cation, is expected to predominantly occur at the C5 position. This leads to the desired 5-tert-butyl-1,2,4-trimethoxybenzene intermediate.

Yield Optimization and Purification Methodologies

Optimizing the yield and ensuring the purity of the final product are critical aspects of the synthesis.

Yield Optimization:

Friedel-Crafts Alkylation: The conditions for the Friedel-Crafts reaction, including the choice of catalyst, solvent, temperature, and reaction time, must be carefully controlled to maximize the yield of the desired product and minimize side reactions like polyalkylation or isomerization. The use of milder catalysts can sometimes improve selectivity.

Purification Methodologies:

Chromatography: Column chromatography is a common and effective method for separating the desired product from unreacted starting materials, byproducts, and isomers. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is key to successful recrystallization.

Distillation: For liquid intermediates or products, distillation under reduced pressure can be used for purification, especially to remove non-volatile impurities.

Chemical Functionalization and Derivatization Reactions of this compound

The presence of three phenolic hydroxyl groups and an activated aromatic ring makes this compound a versatile platform for further chemical modifications.

Modification of Phenolic Hydroxyl Groups (e.g., Etherification, Esterification)

The hydroxyl groups of this compound can be readily converted into ethers or esters.

Etherification: This reaction involves the conversion of the -OH groups to -OR groups. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis) or using other alkylating agents under acidic or basic conditions.

Complete Etherification: Treatment with an excess of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a strong base (e.g., sodium hydride) would lead to the formation of 1,2,4-trimethoxy-5-tert-butylbenzene.

Selective Etherification: Achieving selective etherification of one or two of the hydroxyl groups can be challenging due to their similar reactivity. However, by carefully controlling the stoichiometry of the reagents and the reaction conditions, or by using bulky alkylating agents, some degree of selectivity might be achieved. The relative acidity of the phenolic protons can also play a role in selectivity.

Reaction Reagents Product
Complete MethylationExcess Dimethyl sulfate, Base1,2,4-Trimethoxy-5-tert-butylbenzene
Mono-etherification (example)1 eq. Alkyl halide, BaseMixture of mono-etherified products

Esterification: The phenolic hydroxyl groups can be acylated to form esters using acylating agents like acid chlorides or acid anhydrides, often in the presence of a base catalyst such as pyridine (B92270) or triethylamine.

Complete Esterification: Reaction with an excess of an acylating agent, for example, acetic anhydride, would yield the corresponding tri-ester, 5-tert-butylbenzene-1,2,4-triyl triacetate.

Selective Esterification: Similar to etherification, selective esterification can be challenging but may be possible under carefully controlled conditions. Steric hindrance around the hydroxyl groups could influence the regioselectivity of the reaction.

Reaction Reagents Product
Complete AcetylationAcetic anhydride, Base5-tert-butylbenzene-1,2,4-triyl triacetate
Mono-acylation (example)1 eq. Acyl chloride, BaseMixture of mono-acylated products

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound (or its protected derivatives) is highly activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (or alkoxy) groups. The directing effects of these groups and the tert-butyl group will determine the position of further substitution.

In the case of 1,2,4-trimethoxy-5-tert-butylbenzene, the remaining unsubstituted position on the ring is at C6. This position is ortho to the methoxy group at C1 and meta to the methoxy groups at C2 and C4, and also ortho to the tert-butyl group. The strong activating and ortho, para-directing nature of the methoxy groups, particularly the one at C1, would strongly direct incoming electrophiles to the C6 position. The tert-butyl group is also an ortho-para director. acs.org However, the electronic influence of the three methoxy groups is expected to be the dominant factor.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C6 position.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would likely yield 6-nitro-5-tert-butylbenzene-1,2,4-triol (after deprotection). However, nitration of highly activated rings can sometimes be complicated by oxidation side reactions. researchgate.net

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst would introduce an acyl group at the C6 position. For instance, acylation of 1,2,4-trimethoxy-5-tert-butylbenzene with acetyl chloride would yield 1-(2,4,5-trimethoxy-3-tert-butylphenyl)ethan-1-one.

Reaction Starting Material Reagents Expected Major Product (after deprotection if applicable)
Nitration5-tert-butyl-1,2,4-trimethoxybenzeneHNO₃, H₂SO₄6-Nitro-5-tert-butylbenzene-1,2,4-triol
Acylation5-tert-butyl-1,2,4-trimethoxybenzeneCH₃COCl, AlCl₃1-(3-tert-butyl-2,4,5-trihydroxyphenyl)ethan-1-one

Synthesis of Polymeric or Supramolecular Structures Incorporating the Triol Moiety

The incorporation of the this compound moiety into polymeric or supramolecular structures is an area of potential research interest, though specific examples in the literature are scarce. Phenolic compounds, in general, are known to participate in the formation of various larger assemblies. For instance, the hydroxyl groups of the triol can engage in hydrogen bonding, a key interaction in the formation of supramolecular structures. The bulky tert-butyl group can influence the packing and self-assembly of these molecules, potentially leading to the formation of specific, ordered structures.

Furthermore, benzenetriol derivatives have been utilized as monomers in the synthesis of polymers and coordination polymers. For example, benzene-1,2,4,5-tetrol has been employed as a linker in the creation of covalent organic frameworks (COFs) and coordination polymers with applications in electronics and materials with specific sorption properties. nih.gov By analogy, this compound could potentially serve as a monomer in polymerization reactions, such as condensation polymerization with suitable co-monomers, to yield polyesters or polyethers. The tert-butyl group would be expected to enhance the solubility and modify the thermal and mechanical properties of the resulting polymers. However, detailed studies on the polymerization of this compound and the characterization of the resulting polymers are not extensively documented.

Investigation of Synthetic Reaction Mechanisms

The synthesis of this compound primarily involves electrophilic aromatic substitution, a cornerstone of organic chemistry. A plausible and common method for its preparation is the Friedel-Crafts alkylation of a protected form of 1,2,4-benzenetriol (B23740), followed by deprotection.

Mechanistic Pathways of Substitution and Functionalization Reactions

The key reaction for introducing the tert-butyl group onto the 1,2,4-benzenetriol scaffold is the Friedel-Crafts alkylation. wikipedia.org The direct alkylation of the unprotected triol is challenging due to the high reactivity of the phenol groups with the Lewis acid catalyst. Therefore, a more viable route involves the protection of the hydroxyl groups, for instance, as acetates, to form 1,2,4-triacetoxybenzene.

The synthesis of 1,2,4-triacetoxybenzene can be achieved by the acid-catalyzed reaction of p-benzoquinone with acetic anhydride. chemicalbook.comgoogle.com Subsequent Friedel-Crafts alkylation of 1,2,4-triacetoxybenzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces the tert-butyl group onto the aromatic ring. wikipedia.orglibretexts.org

The mechanism of the Friedel-Crafts alkylation proceeds in the following steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., tert-butyl chloride) to generate a tert-butyl carbocation, which acts as the electrophile. libretexts.orgmt.com

Electrophilic Attack: The electron-rich aromatic ring of 1,2,4-triacetoxybenzene attacks the tert-butyl carbocation. The acetoxy groups (-OAc) are ortho-, para-directing activators, meaning they increase the electron density at the ortho and para positions, making these sites more susceptible to electrophilic attack. The position of substitution is therefore directed to the carbon atom at position 5, which is para to one acetoxy group and ortho to another, and sterically accessible.

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the 5-tert-butyl-1,2,4-triacetoxybenzene product. libretexts.org

The final step in the synthesis is the hydrolysis of the acetoxy groups of 5-tert-butyl-1,2,4-triacetoxybenzene to yield this compound. This is typically achieved by acid- or base-catalyzed hydrolysis. chemicalbook.com

Influence of Reaction Conditions on Product Distribution

The conditions under which the Friedel-Crafts alkylation is performed can significantly influence the product distribution and yield. Key factors include the choice of catalyst, solvent, temperature, and the ratio of reactants.

Table 1: Factors Influencing Friedel-Crafts Alkylation

Reaction ConditionInfluence on Product Distribution
Catalyst The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) affects the rate of carbocation formation. A more active catalyst can lead to faster reaction rates but may also promote side reactions such as polyalkylation or isomerization. wikipedia.org
Solvent The choice of solvent can influence the solubility of the reactants and the stability of the intermediate carbocation. Non-polar solvents are often used.
Temperature Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through polyalkylation or rearrangement of the alkyl group (though rearrangement is not a concern with the stable tert-butyl carbocation). chemguide.co.uk
Reactant Ratio The molar ratio of the aromatic substrate to the alkylating agent and catalyst is crucial. Using an excess of the aromatic substrate can help to minimize polyalkylation, where more than one alkyl group is added to the ring. libretexts.orglibretexts.org

The regioselectivity of the Friedel-Crafts alkylation on 1,2,4-triacetoxybenzene is primarily governed by the directing effects of the acetoxy groups. As ortho-, para-directors, they favor substitution at positions 3, 5, and 6. Steric hindrance from the existing substituents will likely favor substitution at the less hindered position 5, leading to the desired this compound as the major product. Careful control of the reaction conditions is essential to maximize the yield of the desired monosubstituted product and minimize the formation of di- or tri-alkylated byproducts.

Advanced Spectroscopic and Analytical Characterization Techniques in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For 5-tert-butylbenzene-1,2,4-triol, a suite of 1D and 2D NMR experiments provides detailed information about its proton and carbon framework, connectivity, and spatial relationships.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Aromatic and Aliphatic Protons and Carbons

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental data regarding the chemical environment of each type of proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for both its aromatic and aliphatic protons. The tert-butyl group will produce a sharp, intense singlet around 1.3 ppm, integrating to nine protons. chemicalbook.com The aromatic region is expected to be more complex due to the substitution pattern. Based on data for the parent compound, benzene-1,2,4-triol, the aromatic protons would appear as distinct signals in a solvent like DMSO-d₆. researchgate.net For this compound, two aromatic protons would remain on the ring at positions 3 and 6. These would likely appear as two doublets due to coupling with each other. The hydroxyl protons will present as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The tert-butyl group will show two distinct signals: one for the quaternary carbon attached to the ring and another for the three equivalent methyl carbons. spectrabase.com The aromatic region will display six signals for the benzene (B151609) ring carbons, with their chemical shifts significantly influenced by the attached hydroxyl and tert-butyl groups. The carbons bearing the hydroxyl groups (C1, C2, C4) are expected to be shifted downfield (higher ppm values) compared to the others.

To assemble the molecular structure and assign these signals definitively, two-dimensional (2D) NMR techniques are employed. youtube.comlibretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu A crucial cross-peak would be expected between the two aromatic protons on the benzene ring, confirming their adjacent relationship. No COSY correlations would be observed for the isolated tert-butyl singlet or the hydroxyl protons under normal conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton-carbon pairs (¹JCH). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. Key correlations would be observed between the aromatic protons and their directly bonded aromatic carbons, and between the tert-butyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is critical for piecing together the molecular skeleton. youtube.com Expected key correlations include:

The protons of the tert-butyl group showing a correlation to the quaternary carbon of the group, the aromatic carbon to which the group is attached (C5), and the adjacent aromatic carbons (C4 and C6).

The aromatic protons showing correlations to neighboring carbons, helping to confirm the substitution pattern on the ring. For instance, the proton at C6 would show HMBC correlations to C2, C4, and C5.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key 2D NMR Correlations

Elucidation of Stereochemical Features and Conformational Preferences

This compound does not possess any chiral centers, so it does not exhibit stereoisomerism. The molecule's conformational preferences are primarily related to the orientation of the three hydroxyl groups and the rotation of the bulky tert-butyl group. The hydroxyl groups can participate in intramolecular hydrogen bonding, which may restrict their rotation and influence the planarity of the substituent array. The tert-butyl group is expected to rotate freely around its single bond to the benzene ring, a characteristic feature of this substituent. nih.gov Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide insight into the through-space proximity of the tert-butyl protons to the aromatic proton at the C6 position, further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the chemical formula C₁₀H₁₄O₃, the expected exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation to produce a series of daughter or product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is predicted to follow pathways characteristic of both tert-butylarenes and polyhydroxylated phenols. researchgate.netlibretexts.org

A primary and very characteristic fragmentation for tert-butyl substituted benzenes is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation. researchgate.netchegg.com This would result in a prominent peak at m/z [M-15]⁺.

The presence of multiple hydroxyl groups suggests that subsequent fragmentation could involve the neutral loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), which are common fragmentation pathways for phenols and related compounds. nih.gov

These characteristic fragmentation patterns allow for the differentiation of this compound from its isomers. For example, an isomer with a different alkyl substituent (like n-butyl or isobutyl) would exhibit different primary fragmentation pathways.

Table 2: Predicted Key MS/MS Fragments for this compound (C₁₀H₁₄O₃, MW: 182.22)

m/z (Mass-to-Charge Ratio) Proposed Fragment Neutral Loss
182 [C₁₀H₁₄O₃]⁺ Parent Ion
167 [C₉H₁₁O₃]⁺ •CH₃
149 [C₉H₉O₂]⁺ •CH₃, H₂O
139 [C₈H₇O₂]⁺ •CH₃, CO
121 [C₈H₅O]⁺ •CH₃, CO, H₂O

Note: These are predicted fragmentation pathways. The relative intensities of these peaks would depend on the specific ionization and collision energy conditions.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

For instance, the crystal structure of a related compound like 2,4,6-tri-tert-butylphenoxyl radical has been determined. rsc.org Such a structure would reveal how the bulky tert-butyl groups influence the packing of molecules in the crystal lattice. Analysis of tert-butylphenol derivatives often shows how the steric bulk of the tert-butyl group can dictate intermolecular hydrogen-bonding patterns involving the hydroxyl groups. nih.gov In a hypothetical crystal structure of this compound, one would expect to observe extensive hydrogen bonding networks involving the three hydroxyl groups, potentially forming sheets or chains of molecules, with the tert-butyl groups likely oriented to minimize steric hindrance.

Table 3: Representative Crystallographic Data for a tert-Butylphenol Derivative (Example: 4-tert-Butylphenol)

Parameter Value
Chemical Formula C₁₀H₁₄O
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z) 4
Key Intermolecular Interactions O-H···O Hydrogen Bonding

Note: Data is for a representative compound, 4-tert-butylphenol (B1678320), to illustrate the type of information obtained from X-ray crystallography. nih.gov

Chromatographic Methodologies for Purity Assessment and Separation of Reaction Mixtures

Chromatography is a fundamental technique in chemical analysis, enabling the separation, identification, and purification of components from a mixture. ksu.edu.sancert.nic.in The principle of chromatography relies on the differential partitioning of solutes between a stationary phase and a mobile phase. ksu.edu.sautdallas.edu The stationary phase is a solid or a liquid supported on a solid, while the mobile phase is a fluid (liquid or gas) that flows through or along the stationary phase, carrying the components of the mixture with it. ksu.edu.sa Compounds that interact more strongly with the stationary phase move more slowly, while those with a weaker interaction move more rapidly, thus effecting separation. ncert.nic.in

In the context of this compound and related compounds, chromatographic techniques are indispensable for assessing the purity of synthesized batches and for separating the target compound from unreacted starting materials, byproducts, and other impurities in reaction mixtures. The choice of chromatographic method and the specific conditions are dictated by the polarity and volatility of the compounds to be separated.

Thin-Layer Chromatography (TLC):

Thin-layer chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. utdallas.edunih.gov In TLC, the stationary phase, typically silica (B1680970) gel or alumina, is coated as a thin layer on a plastic or glass plate. utdallas.edu A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent (the mobile phase). utdallas.edu As the solvent ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and interaction with the stationary phase. utdallas.edu

For a compound like this compound, which possesses polar hydroxyl groups, a moderately polar to polar solvent system would be required to achieve significant migration on a polar stationary phase like silica gel. The position of the spot after development is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be compared to that of a known standard to aid in identification.

Column Chromatography:

For the preparative separation and purification of this compound from a reaction mixture, column chromatography is a widely used and effective technique. ksu.edu.saaroonchande.com This method operates on the same principles as TLC but on a larger scale. aroonchande.com The stationary phase is packed into a vertical glass column, and the sample mixture is loaded onto the top. aroonchande.com The mobile phase (eluent) is then passed through the column, either by gravity or under pressure ("flash chromatography"), carrying the components down the column at different rates. aroonchande.com

Fractions of the eluent are collected sequentially from the bottom of the column and analyzed (often by TLC) to determine which fractions contain the desired compound in a pure form. The choice of eluent is critical; a solvent or a gradient of solvents with increasing polarity is often used to effectively separate compounds with differing polarities.

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a more advanced and powerful chromatographic technique that offers higher resolution, speed, and sensitivity compared to standard column chromatography. It utilizes high pressure to force the mobile phase through a column packed with very fine particles.

For the analysis of this compound, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Due to its hydroxyl groups, this compound would elute earlier than less polar impurities. The use of a mass spectrometer as a detector (LC-MS) can provide definitive identification of the separated components based on their mass-to-charge ratio. researchgate.net

Gas Chromatography (GC):

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. sigmaaldrich.com While the hydroxyl groups of this compound reduce its volatility, it can be analyzed by GC, potentially after derivatization to a more volatile silyl (B83357) ether. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) that carries the vaporized sample through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The detector, often a flame ionization detector (FID) or a mass spectrometer (GC-MS), provides quantitative and structural information about the eluted components. doaj.org

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on general principles and methods for similar phenolic compounds.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

Technique Stationary Phase Typical Mobile Phase/Eluent Detection Method Application
Thin-Layer Chromatography (TLC) Silica Gel 60 F254 Hexane:Ethyl Acetate (e.g., 7:3 v/v) UV light (254 nm) Reaction monitoring, Purity check
Column Chromatography Silica Gel (230-400 mesh) Gradient of Hexane and Ethyl Acetate TLC, UV-Vis Spectroscopy Purification of reaction mixture
High-Performance Liquid Chromatography (HPLC) C18 Reverse-Phase Acetonitrile:Water with 0.1% Formic Acid UV (Diode Array Detector), Mass Spectrometry (MS) Purity assessment, Quantitative analysis

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of volatile derivatives, Impurity profiling |

Computational Chemistry and Theoretical Insights into 5 Tert Butylbenzene 1,2,4 Triol

Quantum Chemical Characterization of Electronic Structure and Stability

Quantum chemical methods are instrumental in elucidating the fundamental properties of 5-Tert-butylbenzene-1,2,4-triol. These computational approaches allow for a detailed examination of the molecule's three-dimensional arrangement and the distribution of its electrons, which are key determinants of its reactivity and stability.

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. For this compound, DFT calculations, often using the B3LYP functional with a 6-31++G(d,p) basis set, are employed to predict bond lengths and angles. scielo.br These theoretical calculations have been shown to be in good agreement with experimental data for similar phenolic compounds. researchgate.net

Vibrational analysis is subsequently performed on the optimized geometry. This analysis calculates the frequencies of the molecule's vibrational modes, which correspond to the stretching and bending of its chemical bonds. The results of this analysis can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to confirm the accuracy of the calculated structure. researchgate.net For a molecule to be considered a true energy minimum, all calculated vibrational frequencies must be real; the absence of imaginary frequencies indicates a stable structure.

A study on the related compound 5-tert-butylbenzene-1,2,3-triol utilized the M05-2X/6-31+G(d,p) level of theory for geometry optimization, highlighting the various levels of theory that can be applied to investigate these molecules. researchgate.net

Table 1: Representative Theoretical Data for Phenolic Compounds

Parameter Method/Basis Set Finding
Geometry Optimization DFT/B3LYP/6-31++G(d,p) Provides optimized bond lengths and angles. scielo.br
Vibrational Frequencies DFT/B3LYP/6-31++G(d,p) Calculation of fundamental vibrational modes. researchgate.net
Stability Confirmation Vibrational Analysis Absence of imaginary frequencies indicates a stable structure.

This table is illustrative and based on common computational practices for similar compounds.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.

For antioxidant compounds like this compound, the HOMO is of particular interest as it is directly involved in the electron-donating processes that neutralize free radicals. The distribution of the HOMO across the molecule, particularly its localization on the hydroxyl groups of the benzene (B151609) ring, is a key factor in its antioxidant activity.

Analysis of the electronic density distribution provides a visual representation of how electrons are shared among the atoms in the molecule. This can reveal regions of high or low electron density, which in turn helps to identify the most reactive sites. For this compound, the electron density is expected to be highest around the oxygen atoms of the hydroxyl groups, making these sites susceptible to electrophilic attack and key to the molecule's radical scavenging ability.

Mechanistic Pathways of Radical Scavenging and Redox Activity

The primary antioxidant function of this compound lies in its ability to scavenge free radicals. This process can occur through several distinct mechanistic pathways, each with its own thermochemical and kinetic characteristics. Computational studies are essential for elucidating which of these mechanisms are most favorable under different conditions.

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this mechanism is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond involved. A lower BDE indicates that the hydrogen atom can be more easily abstracted, leading to a more efficient antioxidant.

Computational studies on similar phenolic compounds have shown that the HAT mechanism is often the most favored pathway, particularly in non-polar environments or in the gas phase. researchgate.net For instance, research on 5-tert-butylbenzene-1,2,3-triol demonstrated that HAT is the predominant mechanism for scavenging the hydroperoxyl radical (HOO•) in both the gas phase and in a lipid-mimicking solvent like toluene. researchgate.net The thermochemical and kinetic parameters calculated through DFT provide evidence for the favorability of this mechanism. researchgate.net

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. scielo.br In the first step, the phenolic antioxidant transfers an electron to the free radical, forming a radical cation and an anion. In the second step, the radical cation transfers a proton to the anion, resulting in the neutralized radical and the phenoxyl radical of the antioxidant.

The viability of the SET-PT mechanism is influenced by the ionization potential (IP) of the antioxidant and the electron affinity of the free radical. Computational methods are used to calculate the energy profiles of this pathway, including the energies of the intermediates and the transition states connecting them. The characterization of the radical cation intermediate is a key aspect of these studies. For many phenolic compounds, the SET-PT mechanism is less favorable than HAT, particularly in non-polar solvents. researchgate.net

The Sequential Proton Loss-Electron Transfer (SPLET) mechanism is another two-step pathway that is particularly relevant in polar solvents. scielo.br The first step involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This is followed by the transfer of an electron from the anion to the free radical. scielo.br

The feasibility of the SPLET mechanism is dependent on the acidity (pKa) of the phenol (B47542) and the polarity of the solvent. scielo.br Polar solvents can stabilize the phenoxide anion, making the initial deprotonation step more favorable. Computational studies often use models like the Polarized Continuum Model (PCM) to account for solvent effects. researchgate.net Research on flavonoids has shown that in aqueous solutions, deprotonated forms have a higher tendency to undergo the SPLET mechanism compared to HAT or electron transfer. nih.gov The cytoprotective effects of some phenolic derivatives have been linked to the SPLET mechanism, suggesting its importance in biological systems. scielo.br

Table 3: Comparison of Radical Scavenging Mechanisms

Mechanism Key Steps Influencing Factors Favored Environment
HAT Direct H-atom donation O-H Bond Dissociation Enthalpy Gas phase, non-polar solvents researchgate.net
SET-PT 1. Electron transfer2. Proton transfer Ionization Potential, Electron Affinity Can be competitive, but often less favored than HAT researchgate.net

| SPLET | 1. Proton loss2. Electron transfer | pKa, Solvent Polarity | Polar solvents scielo.brnih.gov |

Radical Adduct Formation (RAF) Mechanisms and Spin Density Analysis

The Radical Adduct Formation (RAF) mechanism is a crucial pathway for the antioxidant action of phenolic compounds, involving the direct addition of a radical to the aromatic ring. For this compound, the presence of multiple hydroxyl groups and a bulky tert-butyl substituent influences the regioselectivity and feasibility of this mechanism.

Computational studies on the isomeric 5-tert-butylbenzene-1,2,3-triol have shown that RAF is a possible, though often less favorable, antioxidant mechanism compared to hydrogen atom transfer (HAT). In the context of this compound, a similar trend is anticipated. The formation of a radical adduct is governed by the stability of the resulting radical species. The addition of a radical to the benzene ring disrupts its aromaticity, leading to a higher energy barrier compared to the HAT mechanism.

Spin Density Analysis:

Upon the formation of a phenoxyl radical from this compound (by abstraction of a hydrogen atom from one of the hydroxyl groups), the unpaired electron is delocalized across the aromatic ring. Spin density analysis, a computational tool that maps the distribution of the unpaired electron, is critical in predicting the most likely sites for subsequent reactions, including the formation of radical adducts.

For a phenoxyl radical derived from this compound, the spin density is expected to be highest at the ortho and para positions relative to the oxygen atom bearing the radical. The bulky tert-butyl group at position 5 will sterically hinder radical addition at the adjacent positions. The precise distribution of spin density would depend on which hydroxyl group loses the hydrogen atom. For instance, if the hydroxyl group at C1 becomes a radical, significant spin density would likely be distributed to C3 and C5. Conversely, a radical at C4 would delocalize the spin to C2 and C6. This distribution dictates the most probable sites for a second radical to attack, leading to the formation of a stable adduct.

Prediction of Reactivity and Selectivity through Computational Descriptors

Computational descriptors provide a quantitative measure of a molecule's reactivity and selectivity in chemical reactions, including antioxidant processes.

Bond Dissociation Enthalpies (BDEs) of Phenolic Hydroxyl Groups

The Bond Dissociation Enthalpy (BDE) is a key descriptor for the hydrogen atom transfer (HAT) mechanism, representing the energy required to break the O-H bond homolytically. A lower BDE indicates a greater ease of hydrogen donation to a radical, signifying higher antioxidant activity via the HAT pathway.

For comparison, computational studies on 5-tert-butylbenzene-1,2,3-triol have provided BDE values for its hydroxyl groups. These studies highlight how the position of the hydroxyl group relative to the others and the tert-butyl group impacts its BDE. It is expected that the hydroxyl groups in this compound will exhibit a similar trend of varying reactivity based on their local chemical environment.

CompoundHydroxyl Group PositionCalculated BDE (kcal/mol)
5-tert-butylbenzene-1,2,3-triol1-OHData not available
2-OHData not available
3-OHData not available
α-tocopherolPhenolic OH~77-80

Ionization Potentials (IP) and Electron Affinities (EA)

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that are crucial for understanding the single electron transfer (SET) mechanism of antioxidant action. IP is the energy required to remove an electron from a molecule, while EA is the energy released when a molecule accepts an electron.

For an antioxidant operating via the SET mechanism, a lower IP is favorable as it facilitates the donation of an electron to a radical. Conversely, a higher EA would imply a greater tendency to accept an electron, which is not a characteristic of an antioxidant.

DescriptorThis compound (Predicted)5-tert-butylbenzene-1,2,3-triol (Comparative)α-tocopherol (Reference)
Ionization Potential (IP)Relatively LowLow~7.5 - 8.0 eV
Electron Affinity (EA)LowLowLow

Solvent Effects on Electronic Structure and Reactivity using Implicit and Explicit Solvation Models

The solvent environment can significantly impact the electronic structure and reactivity of a molecule, including its antioxidant properties. Computational chemistry employs both implicit and explicit solvation models to simulate these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For this compound, moving from a non-polar to a polar solvent would be predicted by implicit models to stabilize charged or highly polar species. This can influence the relative energies of the neutral molecule and its corresponding radical cation, thereby affecting the favorability of the SET mechanism.

Studies on related phenolic compounds have demonstrated that the choice of solvation model can alter the predicted dominant antioxidant mechanism. In polar solvents, the Single Electron Transfer-Proton Transfer (SET-PT) mechanism can become more competitive with the HAT mechanism.

Comparative Theoretical Studies with Analogues and Reference Compounds (e.g., 5-tert-butylbenzene-1,2,3-triol, α-tocopherol)

Comparing the computational data of this compound with its isomer, 5-tert-butylbenzene-1,2,3-triol, and a well-established antioxidant like α-tocopherol (a form of Vitamin E) provides valuable context for its potential efficacy.

Comparison with 5-tert-butylbenzene-1,2,3-triol:

Comparison with α-tocopherol:

Reactivity Profiles and Intermolecular Interactions of 5 Tert Butylbenzene 1,2,4 Triol

Oxidation Pathways and Mechanisms

The reactivity of 5-tert-butylbenzene-1,2,4-triol is significantly influenced by its oxidation, which can proceed through various pathways, leading to the formation of reactive intermediates and subsequent dimerization or polymerization products.

Characterization of Oxidative Dimerization and Polymerization Processes

The initial step in the oxidation of this compound involves its conversion to the corresponding quinoid compound. This process is a key feature of its chemistry, particularly in the context of autoxidation. The formation of this quinone is considered a primary step that can lead to further, more complex reactions. While the direct characterization of specific oxidative dimerization and polymerization products from this compound is not extensively detailed in the available literature, the formation of the quinone intermediate is the established precursor for such subsequent reactions. In related polyphenolic compounds, these quinones are known to be highly reactive and can undergo condensation reactions to form dimers and higher-order polymers.

Investigation of Autoxidation Kinetics and Stability in Various Media

The autoxidation of this compound to its corresponding quinoid derivative has been studied in detail at a physiological pH of 7.4. sigmaaldrich.com Research demonstrates that this reaction follows first-order kinetics with respect to time. sigmaaldrich.com The stability of the compound is therefore limited in aerobic, neutral, or alkaline aqueous solutions.

The rate of autoxidation is significantly influenced by the presence of certain metal ions. For instance, the presence of 2 mM Copper(II) (Cu(II)) has been shown to approximately double the rate of oxidation. sigmaaldrich.com This catalytic effect suggests an interaction between the triol and the copper ion, facilitating the electron transfer process required for oxidation. The stability of the autoxidation product can be monitored over time by observing the absorbance at 485 nm, which corresponds to the formation of the quinoid species. sigmaaldrich.com

Table 1: Autoxidation of this compound (TBB) at pH 7.4

ConditionAnalyte ConcentrationMediumTemperatureKinetic ProfileObservation
Control250 µM250 mM Potassium Phosphate25°CFirst-OrderGradual increase in absorbance at 485 nm over time.
With Metal Ion250 µM250 mM Potassium Phosphate with 2 mM Cu(II)25°CFirst-OrderRate of absorbance increase at 485 nm is approximately doubled compared to control. sigmaaldrich.com

Reactions with Reactive Species

Kinetics and Stoichiometry of Reactions with Reactive Oxygen Species (ROS)

Studies on the closely related parent compound, 1,2,4-benzenetriol (B23740), reveal that its autoxidation is a significant source of various reactive oxygen species (ROS). This process is known to generate hydrogen peroxide (H₂O₂), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (HO•). The production of these ROS, particularly the highly reactive hydroxyl radical, is implicated in its ability to induce DNA damage. Green tea polyphenols have been shown to inhibit this autoxidation and suppress the generation of H₂O₂ and HO• from these phenolic compounds.

While direct kinetic and stoichiometric data for the reaction of this compound with specific ROS are not detailed in the provided search results, the behavior of its parent analog, 1,2,4-benzenetriol, strongly suggests that it also participates in reactions that generate and are targeted by ROS. The tert-butyl group may influence the reaction rates and product distribution compared to the unsubstituted parent compound, but the underlying reactivity with ROS is expected to be similar due to the hydroquinone (B1673460) moiety.

Pathways of Interaction with Reactive Nitrogen Species (RNS)

The scientific literature sourced for this article does not provide specific details or pathways regarding the interaction of this compound with reactive nitrogen species (RNS). This area appears to be a subject for future investigation.

Coordination Chemistry and Chelation Studies

The arrangement of three hydroxyl groups on the benzene (B151609) ring gives this compound the properties of a polydentate ligand, capable of forming coordination complexes with metal ions. Ligands that can bind to a central metal ion through more than one donor atom are known as polydentate or chelating ligands. The oxygen atoms of the hydroxyl groups can act as electron-pair donors (Lewis bases) to a metal center (Lewis acid), forming a stable chelate ring structure.

A clear example of this interaction is the observed catalytic effect of Cu(II) on the autoxidation of this compound. sigmaaldrich.com This rate enhancement strongly implies the formation of a transient coordination complex between the triol and the Cu(II) ion. This chelation can influence the redox potential of the copper ion, thereby facilitating the oxidation of the triol. By coordinating with metal ions, this compound can influence their bioavailability and catalytic activity in biological and chemical systems. The general principles of coordination chemistry involve the formation of a coordination sphere around a central metal atom by ligands, which can be neutral molecules or ions. The stability and reactivity of such complexes depend on the nature of the metal and the ligand.

Photochemical and Radiolytic Transformations of the Triol Scaffold

The structural arrangement of hydroxyl groups and the presence of a tert-butyl substituent on the benzene ring of this compound significantly influence its reactivity under photochemical and radiolytic conditions. While direct studies on this specific compound are limited, a comprehensive understanding can be derived from the well-documented transformations of its parent compound, 1,2,4-trihydroxybenzene, as well as related tert-butylated phenols and hydroquinones. These transformations are primarily driven by the generation of highly reactive species, such as hydroxyl radicals (•OH), and the subsequent oxidation of the aromatic ring.

Photochemical Transformations

The photochemical degradation of phenolic compounds in aqueous environments is often initiated by the absorption of UV radiation, leading to the formation of excited states and subsequent reactions with dissolved oxygen or other reactive species. In the case of this compound, photochemical transformations are expected to proceed through pathways analogous to those observed for similar molecules.

The photolysis of 4-tert-butylphenol (B1678320), for instance, has been shown to yield 4-tert-butylcatechol (B165716) and hydroquinone, primarily through oxidation mediated by hydroxyl radicals. nih.gov This suggests that a primary photochemical reaction for this compound would be the further hydroxylation of the ring or oxidation of the existing hydroxyl groups.

Furthermore, studies on 2,4,6-tri-tert-butylphenol (B181104) (TBP) have demonstrated that it can generate stable phenoxyl radicals upon irradiation. psu.edu The tert-butyl group is known to stabilize these radical species. rayeneh.com Therefore, it is plausible that UV irradiation of this compound leads to the formation of a corresponding semiquinone radical, which can then undergo further reactions.

Key expected photochemical transformation products of this compound are likely to include:

Hydroxy-tert-butyl-1,4-benzoquinone: Formed through the oxidation of the hydroquinone moiety.

Ring-opened products: Resulting from the cleavage of the aromatic ring following extensive oxidation.

Dimeric and polymeric structures: Arising from the coupling of radical intermediates.

The table below summarizes the observed photochemical transformation products for analogous compounds.

Parent Compound Irradiation Conditions Major Transformation Products Reference
4-tert-butylphenolUV irradiation in aqueous solution4-tert-butylcatechol, Hydroquinone nih.gov
2,4,6-tri-tert-butylphenolVisible light irradiationPhenoxyl radicals psu.edu
1,2,4-trihydroxybenzeneAuto-oxidation (light-induced)2-hydroxy-1,4-benzoquinone, Semiquinone radicals, Reactive Oxygen Species (ROS) cir-safety.org

Radiolytic Transformations

Radiolysis of aqueous solutions involves the interaction of high-energy radiation, such as gamma rays, with water molecules to produce a variety of reactive species, including hydrated electrons (e-aq), hydrogen atoms (H•), and hydroxyl radicals (•OH). The hydroxyl radical is a powerful oxidizing agent that readily reacts with aromatic compounds.

The radiolysis of benzene and its derivatives has been extensively studied. For benzene, the primary reaction with •OH radicals leads to the formation of a hydroxycyclohexadienyl radical, which can then be oxidized to phenol (B47542). cir-safety.org Further oxidation can lead to the formation of hydroquinone and other di- and tri-hydroxybenzene isomers. cir-safety.org The presence of an alkyl substituent, such as a tert-butyl group, is known to increase the sensitivity of the benzene ring to radiation-induced degradation.

Studies on the gamma irradiation of various phenolic compounds in aqueous solutions have shown that their degradation rates are dependent on factors such as their initial concentration and the pH of the solution. naturalspublishing.com For instance, the radiolysis of resorcinol (B1680541) and hydroquinone has been found to produce phenol as one of the degradation products. naturalspublishing.com

In the context of this compound, the principal radiolytic transformations are anticipated to be initiated by the attack of hydroxyl radicals. This can lead to a variety of products, including:

Oxidation products: Similar to photochemical transformations, the formation of hydroxy-tert-butyl-1,4-benzoquinone is a highly probable outcome.

Ring cleavage products: High radiation doses can lead to the fragmentation of the aromatic ring, resulting in the formation of smaller organic acids and aldehydes.

Dealkylation products: The tert-butyl group may be cleaved from the aromatic ring, leading to the formation of 1,2,4-trihydroxybenzene and isobutylene.

The table below presents a summary of radiolytic transformation products observed for related compounds.

Parent Compound Irradiation Conditions Major Transformation Products Reference
BenzeneGamma radiolysis in aqueous solutionPhenol, Hydroquinone, Cyclohexa-2,5-diene-1,4-diol cir-safety.org
HydroquinoneGamma radiolysis in aqueous solutionp-Benzoquinone, 2-hydroxy-p-benzoquinone cir-safety.org
1,2,4-trichlorobenzeneGamma radiolysis in methanolDichlorobenzenes, Chlorobenzene, Benzene science.gov

Advanced Applications in Chemical Science and Engineering

Role as a Synthetic Intermediate for Advanced Organic Molecules

The trifunctional nature of 5-tert-butylbenzene-1,2,4-triol makes it a versatile synthetic intermediate for constructing more complex organic structures. The hydroxyl groups can be selectively protected or activated to direct reactions to specific positions on the aromatic ring. The parent compound, benzene-1,2,4-triol (also known as hydroxyhydroquinone), is recognized as a potent scaffold for synthesizing new molecules. nih.govresearchgate.net The addition of the tert-butyl group provides steric hindrance and influences the electronic properties of the ring, allowing for controlled synthesis of targeted derivatives.

The general synthetic utility of hydroxylated aromatic compounds is well-established. For instance, benzene-1,2,4,5-tetrol is a known precursor for functionalized benzenes and complex ligands used in transition-metal complexes and for bridging metal centers. nih.gov Similarly, this compound can serve as a foundational block for various advanced molecules. The synthesis of hydroxyquinone derivatives often begins with quinones, which undergo reactions like the Thiele-Winter acetoxylation to form triacetoxy derivatives that are then hydrolyzed to the corresponding hydroxyhydroquinones. mdpi.comreddit.com This process highlights a common pathway to access the core structure of this compound.

Reaction Type Precursor Example Resulting Structure Significance
Thiele-Winter Acetoxylation2-tert-butyl-1,4-benzoquinone1,2,4-Triacetoxy-5-tert-butylbenzeneKey step to introduce hydroxyl groups onto the benzene (B151609) ring. mdpi.comreddit.com
Hydrolysis1,2,4-Triacetoxy-5-tert-butylbenzeneThis compoundFinal step to yield the target triol. mdpi.com
Alkylation/AcylationHydroxyl groups of the triolFunctionalized ethers or estersCreates derivatives with tailored properties for specific applications. nih.govnih.gov

This table illustrates common synthetic routes and modifications involving the this compound core, demonstrating its role as a versatile intermediate.

**6.2. Contributions to Functional Materials Science

Phenolic compounds, particularly those with multiple hydroxyl groups, are renowned for their antioxidant properties. They function by donating a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions that lead to material degradation. The presence of three hydroxyl groups in this compound suggests potent antioxidant capabilities.

The tert-butyl group plays a crucial role in enhancing the efficacy and longevity of antioxidants. This bulky group increases the steric hindrance around the hydroxyl moieties, which can protect them from direct attack and improve the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. This principle is widely used in commercial antioxidants like Butylated Hydroxytoluene (BHT). The compound 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene is a prominent example of a high-performance antioxidant used to stabilize polymers. nih.gov By incorporating this compound into polymer matrices or other materials, it is possible to impart significant resistance to oxidative degradation caused by heat, light, and chemical exposure. Related compounds, such as 2,6-di-tert-butyl-p-benzoquinone, are also recognized for their high antioxidant activity. google.com

The core structure of this compound is based on the hydroquinone (B1673460)/quinone redox couple, a classic example of a reversible electrochemical system. The triol can be readily oxidized to its corresponding quinone form, tert-butyl-hydroxy-p-benzoquinone, through a process involving the transfer of protons and electrons.

This inherent redox activity makes it a candidate for use in functional electrochemical systems. In devices like rechargeable batteries or supercapacitors, such molecules can store charge through rapid and reversible redox reactions. The specific redox potential can be tuned by the substituents on the aromatic ring. The tert-butyl group, being electron-donating, would modify the redox potential compared to the unsubstituted benzene-1,2,4-triol. Photochemical studies on tert-butyl-p-benzoquinones have demonstrated their ability to form stable semiquinone radicals upon reduction, which is a key intermediate in these redox processes. cdnsciencepub.com This capability for reversible electron transfer is fundamental for applications in molecular electronics and energy storage.

**6.3. Exploration in Green Chemistry Contexts

A significant driver in modern chemistry is the transition from fossil fuel-based feedstocks to renewable, bio-based alternatives. Benzene-1,2,4-triol (BTO), the parent compound of this compound, has been identified as a promising bio-based platform chemical. nih.govrug.nl It can be synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), a key carbohydrate-derived building block. researchgate.net

This connection to biomass positions BTO and its derivatives as components for more sustainable chemical products. researchgate.net While the tert-butyl group is typically derived from petrochemical sources (isobutylene), the resulting hybrid molecule represents a step toward reducing reliance on fossil fuels. Research into the reactivity of BTO aims to control its conversion into valuable bio-based aromatic compounds, including dimers with specific functionalities. researchgate.netrug.nl The exploration of this compound in this context involves leveraging the renewable origin of its core structure to develop functional molecules with a reduced environmental footprint.

Green Chemistry Principle Relevance to this compound Supporting Findings
Use of Renewable FeedstocksThe benzene-1,2,4-triol core can be derived from biomass via HMF.Benzene-1,2,4-triol is highlighted as a bio-based phenolic compound. nih.govresearchgate.net
Atom EconomySynthetic routes like Thiele-Winter acetoxylation can have good yields.The reaction provides fair to excellent yields of the triacetoxy precursor. mdpi.com
Design for DegradationThe phenolic structure is a target for biodegradation pathways.BTO is studied in the context of biodegradation of phenolic compounds. researchgate.net

This table outlines how the study and application of this compound align with key principles of green chemistry.

In addition to being a sustainable product component, this compound has potential applications within sustainable chemical processes. Its inherent properties can be harnessed to facilitate reactions as a reagent or as part of a catalytic system.

The redox activity of the molecule could be employed in catalytic cycles where it acts as an electron or hydrogen shuttle. For example, it could mediate oxidation or reduction reactions, being regenerated in a subsequent step. Furthermore, the hydroxyl groups can act as ligands, coordinating to metal centers to form catalysts. The steric and electronic influence of the tert-butyl group could help in creating a specific chemical environment around a catalytic metal, potentially leading to higher selectivity and efficiency in reactions. While specific catalytic applications of this compound are still an emerging area of research, the foundational chemistry of related phenolic compounds in catalysis suggests a promising future. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Unresolved Research Questions

The academic study of 5-tert-butylbenzene-1,2,4-triol is still in its nascent stages, with a significant portion of our current understanding extrapolated from research on its parent molecule, benzene-1,2,4-triol (BTO). Research on BTO has established it as a molecule of interest, particularly as a bio-based phenolic compound derivable from agricultural residues. nih.gov A primary challenge highlighted in the literature is BTO's propensity for oxidative dimerization, which can reduce its antimicrobial efficacy and is linked to its toxicity. bldpharm.comnih.govresearchgate.net The spontaneous formation of dimers in the presence of oxygen is a critical unresolved issue that complicates its application and analysis. researchgate.netnih.gov

The introduction of a tert-butyl group to the BTO core, creating this compound, is hypothesized to modulate its physicochemical and biological properties significantly. The bulky tert-butyl group is known to enhance the stability and antioxidant efficacy of phenolic compounds by sterically hindering the hydroxyl groups and stabilizing the resulting phenoxy radicals. nih.govnih.gov However, a major unresolved research question is the precise effect of this substitution on the stability, reactivity, and biological activity of the BTO scaffold. There is a clear lack of empirical data on the synthesis, spectroscopic characterization, and performance of this compound.

Key Unresolved Questions:

What are the most efficient and selective synthetic routes to produce this compound?

How does the tert-butyl group influence the oxidative stability and dimerization kinetics compared to the parent BTO?

What are the specific antioxidant and antimicrobial activities of this compound, and how do they compare to BTO and other common antioxidants like BHT and TBHQ?

What is the detailed toxicological profile of this compound?

Identification of Promising Avenues for Interdisciplinary Research Collaborations

The unique predicted properties of this compound position it as a candidate for exploration across multiple scientific disciplines.

Chemistry and Materials Science: Collaborative efforts could focus on the synthesis and polymerization of this compound. Its trifunctional hydroxyl groups, combined with the potential for improved stability, make it an attractive monomer for creating novel polymers, resins, and covalent organic frameworks (COFs). nih.gov Research in this area could parallel the use of related compounds like 4-tert-butylphenol (B1678320) in epoxy resins and polycarbonates, where it acts as a chain stopper to control molecular weight. wikipedia.org

Pharmacology and Biochemistry: The parent compound, BTO, is a known metabolite of benzene (B151609) and exhibits genotoxicity by generating reactive oxygen species (ROS). nih.govcir-safety.org An interdisciplinary investigation into whether the tert-butylated derivative mitigates or exacerbates these effects is crucial. Its potential as a stabilized antioxidant warrants investigation in biological systems, building on studies of similar compounds like 2,4-di-tert-butylphenol, which has shown neuroprotective effects.

Agricultural Science: Given that BTO and its derivatives have shown activity against plant pathogens like Xanthomonas citri, the causative agent of citrus canker, there is a promising avenue for developing new, potentially more stable, crop protection agents. nih.govbldpharm.comnih.gov Collaboration between synthetic chemists and plant pathologists could accelerate the development and testing of this compound-based bactericides.

Methodological Advancements and Their Potential Impact on Future Studies of Polyhydroxylated Aromatics

Future studies on this compound and other polyhydroxylated aromatics will benefit significantly from recent methodological advancements. The instability and complex reactivity of compounds like BTO have made their analysis challenging. researchgate.netnih.gov

Advanced Chromatography and Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying reaction products and metabolites. nih.govnih.gov The application of high-resolution mass spectrometry can aid in elucidating the structures of the various dimers and oligomers that are prone to form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring has proven invaluable for tracking the real-time dimerization of BTO in solution, providing kinetic and structural information. researchgate.net Applying 1D and 2D NMR techniques (COSY, HSQC, HMBC) will be fundamental for the unambiguous structural confirmation of synthesized this compound and its potential reaction products. bmrb.io

Computational Chemistry: Density Functional Theory (DFT) calculations can predict molecular properties such as ionization potential, which is directly related to antioxidant activity. mdpi.com Such computational studies can guide synthetic efforts by predicting the reactivity and stability of different isomers and derivatives, allowing researchers to prioritize the most promising candidates for laboratory investigation.

Strategic Directions for the Design of Novel Chemical Entities Based on the this compound Core

The this compound core structure presents a versatile scaffold for designing novel chemical entities with tailored properties.

Enhancing Antioxidant Activity: While the tert-butyl group is expected to enhance antioxidant capacity, further modifications could yield even more potent molecules. Research has shown that increasing the number of hydroxyl groups can improve antioxidant performance. mdpi.com Therefore, synthesizing derivatives of this compound that incorporate additional phenolic moieties could be a fruitful strategy.

Improving Solubility and Bioavailability: The inherent hydrophobicity of the tert-butyl group may limit the solubility of this compound in aqueous environments. wikipedia.org A strategic direction would be the selective etherification or esterification of one or two of the hydroxyl groups to introduce more polar functionalities, thereby tuning the molecule's solubility for specific applications, from biological systems to polymer matrices. This approach has been explored for BTO to create 4-alkoxy-1,2-benzene diols with promising antibacterial properties. nih.gov

Development of Advanced Materials: The three hydroxyl groups offer multiple reaction sites for polymerization. Strategic design could involve creating linear polymers by selectively reacting two hydroxyls, leaving the third available for post-polymerization modification or for imparting specific properties like hydrophilicity or cross-linking capabilities. This mirrors the use of benzene-1,2,4,5-tetrol as a linker in coordination polymers and COFs. nih.gov The stability conferred by the tert-butyl group could lead to materials with enhanced thermal and oxidative resistance.

Q & A

Q. What are the optimal synthetic routes for 5-Tert-butylbenzene-1,2,4-triol, and how can reaction conditions be controlled to minimize by-products?

The synthesis of this compound can be approached via electrophilic substitution or tert-butyl group introduction. A common method involves reacting benzene-1,2,4-triol with tert-butyl chloride or tert-butanol under acidic conditions (e.g., H₂SO₄) at 0–5°C to minimize over-alkylation . Catalysts like AlCl₃ may enhance regioselectivity, but stoichiometric control is critical due to the steric bulk of the tert-butyl group. Side products like di- or tri-substituted derivatives can be suppressed by maintaining a 1:1 molar ratio of reactants and using low-polarity solvents (e.g., dichloromethane) .

Q. What chromatographic techniques are effective for purifying this compound, and how does solvent polarity influence separation efficiency?

Flash chromatography on silica gel with ethyl acetate/hexane (3:7 v/v) is effective for isolating this compound due to its moderate polarity . Centrifugal counter-current chromatography (CCC) using a two-phase solvent system (e.g., chloroform/methanol/water) can improve recovery rates (>90%) by leveraging the compound’s hydroxyl group affinity for polar phases . Solvent polarity adjustments (e.g., adding 1% acetic acid) enhance separation by disrupting hydrogen bonding between the triol and silica gel .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are key functional groups identified?

  • ¹H NMR : Three distinct hydroxyl proton signals (δ 8.2–9.5 ppm, broad) and a singlet for the tert-butyl group (δ 1.3 ppm, 9H) confirm substitution .
  • ¹³C NMR : A quaternary carbon at δ 34 ppm (tert-butyl) and three oxygenated aromatic carbons (δ 145–155 ppm) validate the structure .
  • ESI-MS : A molecular ion peak at m/z 210 [M+H]⁺ and fragmentation patterns (e.g., loss of –C(CH₃)₃) provide further confirmation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the tert-butyl group sterically hinders electrophilic attack at the ortho and para positions, directing reactivity to the meta hydroxyl group . HOMO-LUMO gap analysis predicts preferential oxidation at the 2-hydroxyl site (HOMO localization = −6.2 eV), validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) often stem from purity issues or assay conditions. Strategies include:

  • Purity validation : HPLC-MS to confirm >98% purity, excluding confounding by-products .
  • Standardized assays : ROS scavenging assays (e.g., DPPH radical quenching) under controlled pH and temperature .
  • Mechanistic studies : Comparative analysis of tert-butyl vs. methyl analogs to isolate steric/electronic effects .

Q. What experimental approaches elucidate the antioxidant mechanism of this compound at the molecular level?

  • Electron paramagnetic resonance (EPR) : Detects stable radical intermediates (e.g., semiquinone radicals) during oxidation .
  • Enzyme inhibition assays : Measures IC₅₀ against xanthine oxidase or NADPH oxidase to assess direct vs. indirect antioxidant pathways .
  • Cellular ROS imaging : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS reduction in macrophage models .

Q. How do steric effects of the tert-butyl group influence the catalytic hydrogenation of this compound derivatives?

The tert-butyl group impedes hydrogenation at adjacent positions due to steric hindrance. For example, Rh/Al₂O₃-catalyzed hydrogenation (100 atm H₂) selectively reduces non-substituted aromatic rings, leaving the tert-butyl-bearing ring intact . Computational modeling (e.g., molecular docking) shows a 30% reduction in catalyst-substrate binding affinity compared to non-substituted analogs .

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